1-(4-Methoxyphenyl)-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of piperazine with various phenyl groups . For example, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate involves adding piperazine to a solution of the precursor compound and potassium carbonate in chloroform .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis . The InChI code for 4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one is 1S/C19H21N5O2/c1-26-18-8-6-16 (7-9-18)23-12-10-22 (11-13-23)15-2-4-17 (5-3-15)24-14-20-21-19 (24)25/h2-9,14H,10-13H2,1H3, (H,21,25) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution reactions . For example, the unpaired electrons of the nitrogen atom of the pyridazinone group can attack the bromine-bonded carbon of ethyl 2-bromoacetate to obtain the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, 4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one is a solid at room temperature and has a molecular weight of 351.41 .
Mechanism of Action
The mechanism of action of similar compounds often involves interaction with various receptors. For instance, para-Methoxyphenylpiperazine, a compound with a similar structure, has been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . It also acts as a nonselective serotonin receptor agonist .
Safety and Hazards
The safety and hazards of similar compounds can be determined from their MSDS (Material Safety Data Sheet). For example, 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline has a signal word of “Warning” and hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation .
Future Directions
The future directions for the study of similar compounds often involve further exploration of their biological activity. For instance, the novel scaffolds of triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-neuroinflammatory properties, indicating potential for development as therapeutic agents .
Properties
IUPAC Name |
5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-33-21-10-8-20(9-11-21)28-13-15-29(16-14-28)22-12-7-19(17-23(22)30(31)32)25-26-24(27-34-25)18-5-3-2-4-6-18/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELPUICFAMOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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